molecular formula C9H8FNO2 B1408492 (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1798336-30-7

(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1408492
CAS No.: 1798336-30-7
M. Wt: 181.16 g/mol
InChI Key: SAPYXLJRKMNQGG-YFKPBYRVSA-N
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Description

(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a chiral compound belonging to the class of benzoxazinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom and a chiral center in its structure makes it a compound of interest in medicinal chemistry.

Scientific Research Applications

(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have been found to inhibit histone deacetylases, which plays a pivotal role in their anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the asymmetric hydrogenation of prochiral precursors. One efficient method is the Rhodium/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters. This method has been shown to produce the desired chiral dihydrobenzoxazinones with high enantiomeric excess and yield .

Industrial Production Methods: Industrial production of this compound may involve similar catalytic asymmetric hydrogenation processes, optimized for large-scale synthesis. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine or methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dihydrobenzoxazinones.

    Substitution: Formation of substituted benzoxazinones with various functional groups.

Comparison with Similar Compounds

    ®-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: The enantiomer of the compound with different biological activities.

    2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    8-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific stereochemistry and the presence of both fluorine and methyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2S)-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPYXLJRKMNQGG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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